{[(2R)-oxolan-2-yl]methyl}thiourea is a thiourea derivative characterized by the presence of a tetrahydrofuran ring structure. This compound is notable for its potential applications in organic synthesis and biological activity. The molecular formula of {[(2R)-oxolan-2-yl]methyl}thiourea is C6H12N2OS, and it has a molecular weight of approximately 160.24 g/mol. The IUPAC name for this compound is oxolan-3-ylmethylthiourea, reflecting its structural features.
This compound falls under the category of thioureas, which are sulfur-containing organic compounds that are derivatives of urea. Thioureas have been studied for their diverse biological activities, including antimicrobial and anticancer properties. The synthesis and characterization of thiourea derivatives, including {[(2R)-oxolan-2-yl]methyl}thiourea, have been documented in various scientific literature, highlighting their significance in medicinal chemistry and organic synthesis.
The synthesis of {[(2R)-oxolan-2-yl]methyl}thiourea typically involves the reaction of tetrahydrofuran derivatives with thiocyanate or isothiocyanate under controlled conditions. Common methods include:
The general procedure involves dissolving tetrahydrofuran-3-ylmethylamine in a solvent, adding ammonium thiocyanate, and heating the mixture under reflux for a specified duration. After the reaction, the product can be purified through recrystallization or chromatography to achieve the desired purity.
The molecular structure of {[(2R)-oxolan-2-yl]methyl}thiourea includes:
Property | Value |
---|---|
Molecular Formula | C6H12N2OS |
Molecular Weight | 160.24 g/mol |
IUPAC Name | oxolan-3-ylmethylthiourea |
InChI | InChI=1S/C6H12N2OS/c7-6(10)8-3-5-1-2-9-4-5/h5H,1-4H2,(H3,7,8,10) |
{[(2R)-oxolan-2-yl]methyl}thiourea can undergo several chemical reactions:
Common reagents used in these reactions include:
Reactions are typically conducted under mild to moderate conditions to maintain stability and yield.
The mechanism of action for {[(2R)-oxolan-2-yl]methyl}thiourea involves its interaction with biological targets such as enzymes and receptors:
Data from studies indicate that compounds with similar structures exhibit significant biological activity, suggesting that {[(2R)-oxolan-2-yl]methyl}thiourea may also possess similar properties.
The physical properties of {[(2R)-oxolan-2-yl]methyl}thiourea include:
Chemical properties relevant to this compound include:
{[(2R)-oxolan-2-yl]methyl}thiourea has several applications in scientific research:
Research continues into the specific mechanisms by which this compound exerts its effects, particularly in relation to enzyme inhibition and receptor interaction, making it a valuable subject for further study in medicinal chemistry and pharmacology.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4